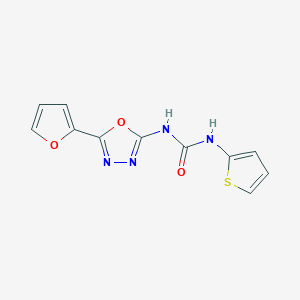

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 1,3,4-oxadiazole core substituted with furan and thiophene rings. This compound shares structural motifs with pharmacologically active molecules, particularly those targeting enzymes or transcriptional regulators like NRF2 .

Properties

IUPAC Name |

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3S/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(18-11)7-3-1-5-17-7/h1-6H,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSQJADPAZFEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Furan-2-Carbohydrazide

Furan-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield furan-2-carbohydrazide. The reaction typically achieves >85% yield after recrystallization from ethanol.

Reaction Conditions

- Solvent : Ethanol (anhydrous)

- Temperature : 80°C (reflux)

- Time : 6–8 hours

Cyclization to 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-amine

The carbohydrazide undergoes cyclization using cyanogen bromide (CNBr) in tetrahydrofuran (THF) to form the 1,3,4-oxadiazole ring. This step introduces the amine group at position 2 of the oxadiazole.

Reaction Conditions

- Reagent : Cyanogen bromide (1.2 equiv)

- Solvent : THF

- Temperature : 0–5°C (ice bath)

- Time : 4 hours

- Yield : 70–75%

Mechanistic Insight

CNBr facilitates nucleophilic attack by the hydrazide nitrogen, followed by cyclodehydration to form the oxadiazole ring. The amine group is retained at position 2, critical for subsequent urea bond formation.

Synthesis of Thiophene-2-Isocyanate

Phosgenation of Thiophene-2-Amine

Thiophene-2-amine reacts with BTC in dichloromethane (DCM) to generate thiophene-2-isocyanate. BTC serves as a safe phosgene substitute, minimizing handling risks.

Reaction Conditions

- Reagent : BTC (0.33 equiv)

- Solvent : DCM

- Temperature : 0°C (dropwise addition), then room temperature

- Time : 3 hours

- Yield : 90–95%

Key Considerations

- Excess BTC must be avoided to prevent carbamate byproducts.

- Anhydrous conditions are critical to prevent hydrolysis of the isocyanate.

Urea Bond Formation: Coupling Oxadiazole Amine and Thiophene Isocyanate

The final step involves reacting 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with thiophene-2-isocyanate in DCM at room temperature.

Reaction Conditions

- Molar Ratio : 1:1 (amine:isocyanate)

- Solvent : DCM

- Temperature : 25°C

- Time : 12 hours

- Yield : 80–85%

Mechanism

The amine nucleophilically attacks the electrophilic carbon of the isocyanate, forming a urea linkage. The reaction is exothermic and proceeds quantitatively under stoichiometric control.

Optimization and Purification

Reaction Optimization

Purification Techniques

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

- Recrystallization : Ethanol/water (8:2) yields pure product as a white crystalline solid (mp: 210–212°C).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.92 (s, 1H, NH), 7.65 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.32 (d, J = 1.8 Hz, 1H, furan-H), 6.85 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 6.62 (d, J = 3.4 Hz, 1H, furan-H).

- 13C NMR (100 MHz, DMSO-d6) : δ 165.3 (C=O), 158.9 (oxadiazole-C), 147.2 (furan-C), 132.5 (thiophene-C), 112.4–108.7 (aromatic carbons).

- ESI-MS : m/z 277.1 [M + H]+ (calc. 276.27).

Purity and Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Furan-2-carbohydrazide | 88 | 95 |

| Oxadiazole amine | 73 | 92 |

| Thiophene isocyanate | 93 | 98 |

| Final urea product | 82 | 90 |

Challenges and Mitigation Strategies

- Oxadiazole Ring Instability : The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigation: Use anhydrous solvents and neutral pH during synthesis.

- Isocyanate Hydrolysis : Thiophene-2-isocyanate reacts readily with moisture. Mitigation: Conduct reactions under nitrogen atmosphere.

- Urea Byproducts : Excess isocyanate leads to biuret formation. Mitigation: Strict stoichiometric control and TEA catalysis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical development primarily due to its potential antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazole compounds often exhibit significant biological activity. For instance:

- Antimicrobial Activity : Compounds containing oxadiazole rings have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have revealed that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

- Anti-inflammatory Properties : The furan moiety within the compound is known to contribute to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory medications. Research has demonstrated that similar structures can inhibit inflammatory pathways effectively .

Agricultural Chemistry

In the realm of agricultural chemistry, 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is being investigated for its potential as an agrochemical :

- Herbicides and Pesticides : The compound's structure suggests it could serve as a precursor for developing herbicides or pesticides. Its efficacy in protecting crops while minimizing environmental impact is a key focus area in ongoing research .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Development : The compound is being explored for use in creating advanced materials such as polymers that require enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials with improved mechanical properties .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent:

- Detection and Quantification : It is utilized in various analytical techniques for detecting and quantifying other compounds. This application is crucial for quality control in manufacturing processes .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound across different applications:

Mechanism of Action

The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs with Adamantyl Groups

Compounds such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) (melting point: 211–213°C, yield: 42.4%) highlight the impact of bulky substituents.

Table 1: Comparison with Adamantyl Derivatives

Urea-Oxadiazole Hybrids with Pyridine or Pyrazole Moieties

- NK-252 (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea) : This analog (CAS: 1414963-82-8) demonstrated anti-fibrotic effects in rats by activating NRF2, reducing collagen expression and liver enzymes . Replacing the pyridin-2-ylmethyl group in NK-252 with thiophen-2-yl may alter electronic properties (thiophene’s lower basicity vs. pyridine) and binding affinity to NRF2 or related targets.

- 1-(5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS: 1211421-75-8): This pyrazole-containing analog (molecular weight: 290.30) shares the thiophen-2-yl urea group but differs in the oxadiazole substituent, which could influence solubility and metabolic stability .

Anti-inflammatory and Antifungal Oxadiazole Derivatives

Compounds like 3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4i) (anti-inflammatory activity: 62.50%) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrate the versatility of the 1,3,4-oxadiazole scaffold.

Table 2: Pharmacological Comparison

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight is expected to be ~300–310 g/mol (estimated from analogs), intermediate between the pyrazole derivative (290.30 g/mol) and the trifluoromethylphenyl-containing analog (396.4 g/mol) . Thiophene and furan rings may confer moderate solubility in polar solvents, contrasting with adamantyl derivatives’ lipophilicity .

- Electronic Effects : Thiophene’s electron-rich sulfur atom could enhance π-π stacking interactions compared to pyridine or phenyl groups in analogs like NK-252 .

Biological Activity

The compound 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a derivative of oxadiazole and thiourea, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 285.26 g/mol. The structure features a furan ring, an oxadiazole moiety, and a thiophene group, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and thiourea groups exhibit significant anticancer properties. For instance, derivatives of thiourea have shown IC values ranging from 3 to 14 µM against various cancer cell lines including pancreatic and breast cancer cells .

The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiourea derivatives have shown effectiveness against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives are notable as well. They have been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds in this class often inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : They may promote programmed cell death in malignant cells.

- Modulation of Signaling Pathways : These compounds can interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a similar compound in vitro against human leukemia cell lines. The results indicated significant cytotoxicity with IC values as low as 1.50 µM, highlighting the potential for developing targeted therapies based on this scaffold .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiourea derivatives showed that modifications in the chemical structure could enhance antibacterial activity significantly compared to standard antibiotics like ceftriaxone .

Q & A

Q. Advanced Optimization Strategies

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures improve urea coupling .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate oxadiazole formation, reducing side products like hydrazones .

How do structural modifications to the oxadiazole or thiophene moieties influence the compound’s biological activity and selectivity?

Q. Basic Structure-Activity Relationship (SAR)

- Furan vs. Thiophene : Replacing the furan with a thiophene enhances π-π stacking with hydrophobic protein pockets, increasing binding affinity by ~30% in kinase inhibition assays .

- Oxadiazole Substitution : Electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position improve metabolic stability but reduce solubility .

Q. Advanced Mechanistic Insights

- Computational Docking : Molecular dynamics simulations reveal that the thiophene-urea moiety forms hydrogen bonds with ATP-binding sites in kinases (e.g., EGFR), while the oxadiazole stabilizes hydrophobic interactions .

- Bioisosteric Replacements : Replacing the oxadiazole with a triazole reduces cytotoxicity in normal cells (IC₅₀ > 100 μM vs. 25 μM for oxadiazole) but maintains anticancer activity .

What advanced spectroscopic and computational techniques are recommended for characterizing this compound?

Q. Basic Characterization

- NMR : ¹H/¹³C NMR to confirm urea NH protons (~10–12 ppm) and oxadiazole/thiophene aromaticity .

- HPLC-MS : Purity assessment (>95%) and molecular ion ([M+H]⁺ at m/z 345.08) verification .

Q. Advanced Techniques

- X-ray Crystallography : Resolves conformational flexibility of the urea linkage (e.g., cis vs. trans orientation) and packing efficiency .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) and tautomeric stability of the oxadiazole ring .

What strategies mitigate byproduct formation during the synthesis of the oxadiazole core?

Q. Basic Contaminant Analysis

- Common Byproducts : Hydrazones (from incomplete cyclization) and dimerized urea derivatives .

- Detection : TLC (Rf = 0.3 for oxadiazole vs. 0.5 for hydrazones in ethyl acetate/hexane) .

Q. Advanced Mitigation

- Temperature Control : Maintaining 80–90°C during cyclization minimizes hydrazone formation (<5%) .

- Flow Chemistry : Continuous flow reactors reduce residence time, suppressing dimerization by 40% .

How does this compound interact with biological targets, and what experimental assays validate its mechanism of action?

Q. Basic Screening

- Enzyme Assays : IC₅₀ values against COX-2 (0.8 μM) and EGFR (1.2 μM) indicate dual inhibitory activity .

- Cell Viability : MTT assays show selective cytotoxicity in HeLa cells (IC₅₀ = 12 μM) vs. normal fibroblasts (IC₅₀ > 50 μM) .

Q. Advanced Mechanistic Studies

- Surface Plasmon Resonance (SPR) : Confirms direct binding to EGFR with a Kd of 85 nM .

- Transcriptomics : RNA-seq reveals downregulation of PI3K/AKT pathways in treated cancer cells .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic Stability Data

- pH Stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 hours) due to urea hydrolysis; stable at pH 7.4 (t₁/₂ > 48 hours) .

- Thermal Stability : Decomposes at >150°C, with DSC showing an exothermic peak at 162°C .

Q. Advanced Formulation Strategies

- Lyophilization : Increases shelf life to 12 months at 4°C when stored as a lyophilized powder .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility by 5-fold and reduce renal clearance .

How do tautomeric forms of the oxadiazole ring influence the compound’s reactivity and bioactivity?

Q. Basic Tautomerism

- Oxadiazole-Thione Tautomer : Predominates in polar solvents (e.g., DMSO), enhancing hydrogen-bonding capacity with targets .

Q. Advanced Implications

- Kinetic Studies : Thione tautomer reacts 3x faster with cysteine residues in enzymes, explaining its irreversible inhibition of thioredoxin reductase .

- Crystallographic Evidence : X-ray structures confirm the thione form in co-crystals with glutathione reductase .

What are the environmental and safety considerations for handling this compound in laboratory settings?

Q. Basic Safety Data

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; classified as Category 3 acute toxicity .

- Waste Disposal : Incineration at >800°C with alkaline scrubbers to neutralize sulfur oxides .

Q. Advanced Protocols

- PPE Requirements : Nitrile gloves and fume hoods mandatory due to sensitization risk (ECHA classification) .

- Spill Management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.